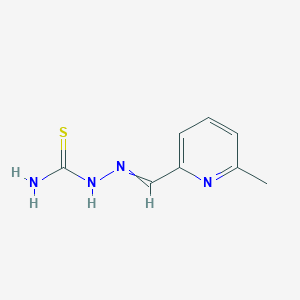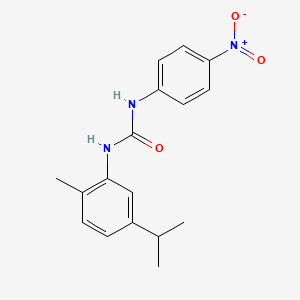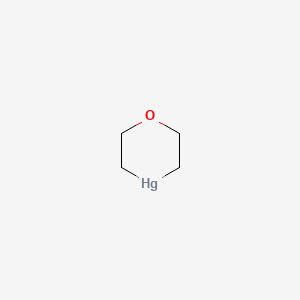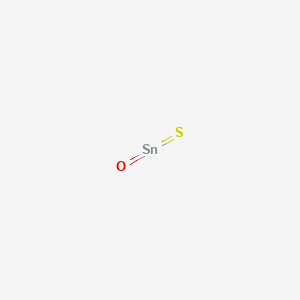
Sulfanylidenestannanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanylidenestannanone is an organotin compound characterized by the presence of a sulfur atom double-bonded to a tin atom, with an additional oxygen atom bonded to the tin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfanylidenestannanone typically involves the reaction of tin(IV) chloride with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate complex, which upon further reaction with an oxidizing agent, yields this compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where tin(IV) chloride and thiourea are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the compound. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylidenestannanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivative.
Substitution: The sulfur atom in this compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Sulfanylidenestannanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of sulfanylidenestannanone involves its interaction with biological molecules through the sulfur and tin atoms. The compound can form complexes with proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved include:
Enzyme Inhibition: this compound can inhibit enzymes by binding to their active sites.
Protein Binding: The compound can interact with proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanylideneoxastannanone: Similar structure but with an oxygen atom instead of sulfur.
Sulfanylidenechlorostannanone: Contains a chlorine atom in place of the oxygen atom.
Uniqueness
Sulfanylidenestannanone is unique due to its specific combination of sulfur and tin atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form complexes with biological molecules makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
12202-04-9 |
|---|---|
Molekularformel |
OSSn |
Molekulargewicht |
166.78 g/mol |
IUPAC-Name |
oxo(sulfanylidene)tin |
InChI |
InChI=1S/O.S.Sn |
InChI-Schlüssel |
KUYVYOGFOZGGKU-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



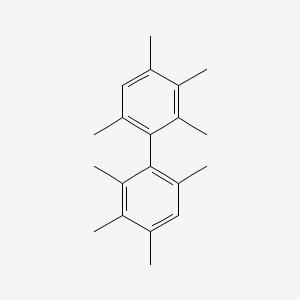
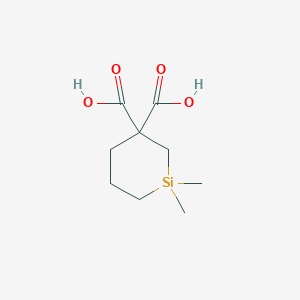
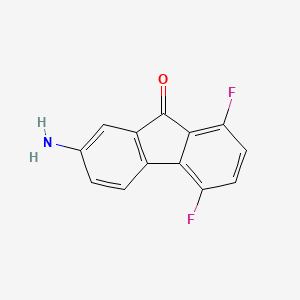
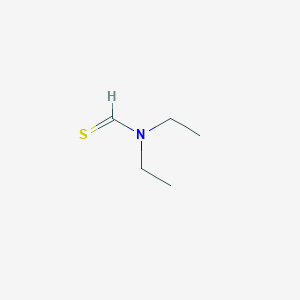
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)


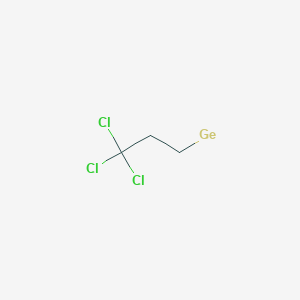
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)
